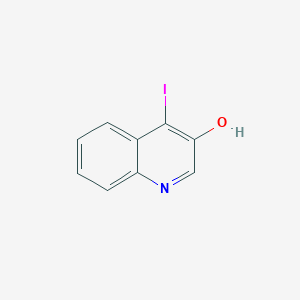

4-Iodoquinolin-3-OL

Description

Significance of the Quinoline (B57606) Heterocycle in Chemical Research

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. jddtonline.infonih.gov Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone for drug discovery. researchgate.net Quinoline derivatives exhibit an impressive array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org

Prominent examples of quinoline-based drugs include chloroquine (B1663885) and quinine (B1679958) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and topotecan (B1662842) (anticancer). rsc.org The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological efficacy. orientjchem.org Beyond medicine, quinoline derivatives are also utilized as ligands, sensors, and components in luminescent and agrochemical materials. researchgate.net

Historical Context of Halogenated Quinoline Derivatives

The introduction of halogen atoms into the quinoline framework has historically been a pivotal strategy in the development of therapeutic agents. Quinoline itself was first isolated from coal tar in 1834. rsc.orgwikipedia.org The subsequent exploration of its derivatives led to the discovery that halogenation could significantly enhance biological activity.

A prime example is the development of antimalarial drugs. The modification of the quinoline core with a chlorine atom at the 7-position was crucial for the activity of drugs like chloroquine. rsc.org Similarly, iodo-substituted quinolines such as iodoquinol (B464108) (an amoebicide) and clioquinol (B1669181) demonstrated the therapeutic potential of incorporating iodine. rsc.org The presence of a halogen atom can increase the lipophilicity of a compound, potentially improving its cellular uptake and metabolic stability. orientjchem.org Furthermore, halogens can modulate the electronic nature of the aromatic system, influencing how the molecule binds to its biological target. This established history underscores the importance of halogenated quinolines as a distinct and valuable class of compounds in synthetic and medicinal chemistry.

Overview of 4-Iodoquinolin-3-OL in Contemporary Synthetic Methodologies

This compound is a halogenated quinoline derivative that serves as a versatile building block in modern organic synthesis. It exists in tautomeric equilibrium with its more stable keto form, 4-iodoquinolin-3(4H)-one. The key feature of this molecule from a synthetic standpoint is the carbon-iodine bond at the 4-position. Iodine is an excellent leaving group, making this position highly susceptible to a variety of transition metal-catalyzed cross-coupling reactions.

This reactivity allows this compound to act as a scaffold for the introduction of diverse molecular fragments. For instance, it can participate in palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings. The Heck reaction, for example, has been used to synthesize (E)-3-styrylquinolin-4(1H)-ones from 3-iodoquinolin-4(1H)-ones and styrene (B11656) derivatives. researchgate.net Such reactions enable the formation of new carbon-carbon bonds, providing a direct route to more complex and structurally diverse quinoline derivatives that would be difficult to access through other methods. The synthesis of 3-substituted quinolin-4-ones is generally considered less common, making intermediates like this compound particularly valuable for accessing novel chemical space. mdpi.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 32435-62-4 synblock.com |

| Molecular Formula | C₉H₆INO synblock.com |

| Molecular Weight | 271.05 g/mol synblock.com |

| Synonyms | 4-Iodo-3-hydroxyquinoline |

| Tautomeric Form | 3-Iodoquinolin-4(1H)-one (CAS: 64965-48-6) guidechem.com |

Scope and Academic Research Focus on this compound

Current academic research involving this compound and related iodoquinolones is primarily focused on its application as a synthetic intermediate for the creation of novel functionalized molecules. The research scope can be broadly categorized into two main areas: methodology development and drug discovery.

In methodology development, chemists explore new and more efficient ways to utilize the iodoquinoline scaffold in coupling reactions. This includes optimizing reaction conditions, exploring novel catalysts, and expanding the range of coupling partners that can be used to functionalize the quinoline core.

In drug discovery, the focus is on synthesizing libraries of novel quinoline derivatives by leveraging the reactivity of the C-I bond. orientjchem.org Researchers attach various substituents at the 4-position to systematically study the structure-activity relationships (SAR) of the resulting compounds. orientjchem.org By creating a diverse set of molecules based on the this compound framework, scientists aim to identify new compounds with enhanced potency and selectivity against various diseases, including cancer, microbial infections, and inflammatory disorders. The ultimate goal is to discover new lead compounds that can be developed into next-generation therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

4-iodoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQQTZDRIUELBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315584 | |

| Record name | 4-Iodo-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32435-62-4 | |

| Record name | 4-Iodo-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32435-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Iodoquinolin 3 Ol

Carbon-Heteroatom Bond Forming Reactions

The reactivity of 4-Iodoquinolin-3-ol allows for the formation of new carbon-heteroatom bonds, primarily through reactions involving the C4-iodine bond and the C3-hydroxyl group.

Amination and Amidation Reactions

The iodine atom at the C4 position of this compound is amenable to palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This process enables the introduction of various amine functionalities, leading to the formation of 4-aminoquinolin-3-ol (B11917305) derivatives. These reactions typically involve palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in conjunction with phosphine (B1218219) ligands (e.g., BINAP, XPhos, SPhos) and a base (e.g., NaOtBu, Cs₂CO₃) in solvents like toluene (B28343) or dioxane at elevated temperatures. While amidation of the hydroxyl group is also possible, it typically involves derivatization of the hydroxyl group itself rather than direct amination at the carbon center.

| Reaction Type | Substrate | Reagents/Catalyst/Ligand/Base | Conditions | Product Class |

| Amination | This compound | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene, 80-110 °C | 4-Aminoquinolin-3-ols |

| Amination | This compound | Pd(OAc)₂, BINAP, Cs₂CO₃ | Dioxane, 100 °C | 4-Aminoquinolin-3-ols |

| Amination | This compound | Pd(0) catalyst, suitable ligand, base | Various (e.g., Toluene) | 4-Aminoquinolin-3-ols |

Etherification and Esterification of the Hydroxyl Group

The hydroxyl group at the C3 position of this compound can readily undergo O-alkylation (etherification) and O-acylation (esterification). Etherification is typically achieved by reacting this compound with alkyl halides or similar electrophiles in the presence of a base (e.g., K₂CO₃, NaH, Cs₂CO₃) in polar aprotic solvents like DMF or acetone, yielding 3-alkoxy-4-iodoquinolines. Esterification can be accomplished by treating the compound with acid chlorides or anhydrides, usually in the presence of a base such as pyridine (B92270) or triethylamine, to form 3-acyloxy-4-iodoquinolines.

| Reaction Type | Substrate | Reagents/Catalyst/Base | Conditions | Product Class |

| Etherification | This compound | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | DMF, room temperature | 3-Alkoxy-4-iodoquinolines |

| Etherification | This compound | Benzyl halide, Base (e.g., NaH) | Acetone, reflux | 3-Benzyloxy-4-iodoquinolines |

| Esterification | This compound | Acid chloride (e.g., Acetyl chloride), Base (Pyridine) | Dichloromethane, 0 °C to room temperature | 3-Acyloxy-4-iodoquinolines |

| Esterification | This compound | Acid anhydride (B1165640) (e.g., Acetic anhydride), Base (Et₃N) | Tetrahydrofuran (B95107), room temperature | 3-Acyloxy-4-iodoquinolines |

Cyclization and Annulation Chemistry

This compound serves as a versatile scaffold for constructing more complex fused and polycyclic quinoline (B57606) systems through various cyclization and annulation strategies.

Intramolecular Cyclizations to Form Fused Heterocycles

Intramolecular cyclization reactions can be employed to create fused heterocyclic systems. These often involve functionalizing either the hydroxyl group or introducing a suitable reactive moiety elsewhere on the quinoline ring, which can then cyclize onto the C4 position or react with the iodine atom. For example, if a nucleophilic group is introduced via palladium-catalyzed cross-coupling at the C4 position, it may subsequently cyclize with the hydroxyl group. Alternatively, modifications to the hydroxyl group could lead to cyclization involving the C4 iodine. Such reactions can lead to the formation of fused heterocycles like oxazoloquinolines or other nitrogen-containing rings fused to the quinoline core.

Synthesis of Complex Polycyclic Quinoline Systems

The C4-iodo functionality is a prime handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions can introduce diverse aryl, heteroaryl, or alkynyl substituents at the C4 position. Subsequent functionalization and intramolecular cyclization steps can then be utilized to build complex polycyclic quinoline architectures. For instance, a Suzuki coupling with a boronic acid bearing an ester or nitrile group, followed by cyclization involving the hydroxyl group, can lead to elaborate fused ring systems.

Reductive and Oxidative Transformations of the Iodo- and Hydroxyl Groups

Both the iodo and hydroxyl groups of this compound can undergo specific reductive and oxidative transformations, leading to altered quinoline derivatives.

Reductive Transformations: The iodine atom at the C4 position can be reductively removed (dehalogenation) to yield quinolin-3-ol. Common methods for dehalogenation include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents such as zinc in acetic acid (Zn/AcOH) or triethylsilane in trifluoroacetic acid (Et₃SiH/TFA).

Oxidative Transformations: The hydroxyl group at the C3 position can be oxidized to a ketone, yielding 4-iodoquinolin-3(4H)-one derivatives. Typical oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂).

| Transformation Type | Substrate | Reagents/Catalyst | Conditions | Product Class |

| Reductive Dehalogenation | This compound | H₂, Pd/C | Ethanol, room temperature | Quinolin-3-ol |

| Reductive Dehalogenation | This compound | Zn/AcOH | Acetic acid, reflux | Quinolin-3-ol |

| Oxidative | This compound | PCC | CH₂Cl₂, room temperature | 4-Iodoquinolin-3(4H)-one |

| Oxidative | This compound | MnO₂ | Dioxane, reflux | 4-Iodoquinolin-3(4H)-one |

Derivatization and Synthesis of Advanced Quinoline Scaffolds

Structural Modification at the Quinoline (B57606) Core

The reactivity of 4-Iodoquinolin-3-ol is largely dictated by the iodine atom and the hydroxyl group. These functionalities provide distinct handles for chemical manipulation, allowing for the introduction of various substituents and the fine-tuning of molecular properties.

Substituent Effects on Reactivity and Selectivity

The iodine atom at the C4 position is a versatile leaving group, making it highly amenable to palladium-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the introduction of aryl, alkynyl, and amino substituents, respectively, at this position. The electron-withdrawing nature of iodine can also influence the reactivity of other positions on the quinoline ring towards electrophilic or nucleophilic attack.

The hydroxyl group at the C3 position offers opportunities for O-alkylation and O-acylation, enabling the formation of ethers and esters. This group can also participate in cyclization reactions, either intramolecularly or intermolecularly, to form new ring systems. The interplay between the C3 hydroxyl and the C4 iodine can direct regioselectivity in certain transformations. For instance, the hydroxyl group can be protected or activated to facilitate reactions at the C4 position, or vice versa.

Design and Synthesis of Library Compounds

This compound is an excellent scaffold for the combinatorial synthesis of diverse quinoline libraries. By systematically varying the coupling partners in cross-coupling reactions at the C4 position and modifying the C3 hydroxyl group, a broad array of derivatives can be generated. This approach is crucial for structure-activity relationship (SAR) studies, where subtle structural changes can lead to significant differences in biological activity or material properties.

For example, a library could be synthesized by reacting this compound with a panel of boronic acids (Suzuki coupling) at the C4 position, followed by alkylation of the C3 hydroxyl group with various alkyl halides. This combinatorial approach allows for the rapid exploration of chemical space around the quinoline core.

Table 1: Representative Derivatization Reactions of this compound

| Reaction Type | Position Modified | Typical Reagents/Conditions | Introduced Moiety |

| Suzuki Coupling | C4 | Boronic acid, Pd catalyst, base | Aryl, Heteroaryl |

| Sonogashira Coupling | C4 | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |

| Buchwald-Hartwig | C4 | Amine, Pd catalyst, base, ligand | Amino |

| O-Alkylation | C3 (Hydroxyl) | Alkyl halide, base (e.g., K₂CO₃, NaH) | Alkoxy |

| O-Acylation | C3 (Hydroxyl) | Acyl halide or anhydride (B1165640), base (e.g., pyridine (B92270), Et₃N) | Acyl-oxy |

Generation of Fused Heterocyclic Architectures

The strategic placement of the iodine and hydroxyl groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems, which are prevalent in many biologically active molecules.

Furoquinolines

Furoquinolines, characterized by a furan (B31954) ring fused to the quinoline core, can be synthesized from this compound. A common strategy involves a Sonogashira coupling at the C4 position with a terminal alkyne, followed by an intramolecular cyclization. The hydroxyl group at C3 can participate in this cyclization, forming the furan ring. For instance, a tandem Sonogashira coupling and intramolecular 5-endo-dig cyclization has been reported to yield furo[2,3-c]quinolines. This method typically employs palladium catalysts such as Pd(PPh₃)₄ and a copper(I) co-catalyst in the presence of a base like triethylamine.

Table 2: Synthesis of Furoquinolines from this compound

| Starting Material | Reaction Type | Key Reagents | Fused Product Class |

| This compound | Sonogashira Coupling followed by Intramolecular Cyclization (5-endo-dig) | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N:CH₃CN | Furo[2,3-c]quinolines |

Thienoquinolines

The synthesis of thienoquinolines, featuring a thiophene (B33073) ring fused to the quinoline system, can also be achieved using this compound as a precursor. While specific pathways directly from this compound to thienoquinolines are less detailed in the provided search results, general strategies for thiophene annulation onto quinoline cores often involve reactions with sulfur-containing reagents and cyclization steps. The iodine at C4 could be functionalized to introduce a sulfur-containing moiety or a precursor that can then cyclize with an adjacent group, potentially derived from the C3 hydroxyl or elsewhere on the quinoline ring.

Pyrroloquinolines

Pyrroloquinolines, which incorporate a pyrrole (B145914) ring fused to the quinoline scaffold, represent another class of fused heterocycles accessible from quinoline precursors. Synthetic routes typically involve the introduction of a nitrogen-containing fragment and subsequent cyclization. For this compound, the C4 iodine could be replaced via a Buchwald-Hartwig amination with a suitably functionalized amine, or the C3 hydroxyl could be involved in forming a nitrogen-containing ring. Further functionalization and intramolecular cyclization would then lead to the pyrroloquinoline system.

Compound List:

this compound

Furo[2,3-c]quinolines

Furo[3,2-c]quinolines

Furo[2,3-c]isoquinoline

This compound as a Key Building Block for Complex Molecules

The inherent reactivity of the iodine atom at the C4 position, coupled with the presence of the hydroxyl group at C3, positions this compound as a potent synthon for elaborating the quinoline framework. The iodine substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings, which are pivotal in forming new carbon-carbon bonds and constructing more complex conjugated systems. Concurrently, the hydroxyl group can participate in various derivatization reactions or act as a nucleophile in cyclization processes, further enhancing the versatility of this compound. These characteristics make this compound an indispensable starting material for chemists aiming to synthesize intricate quinoline-based structures.

Precursor in Convergent Synthesis of Advanced Quinoline Scaffolds

While not a direct participant in traditional one-pot multicomponent reactions (MCRs) where multiple simple starting materials converge simultaneously, this compound serves as a crucial precursor in convergent synthetic strategies that efficiently assemble complex quinoline derivatives. These methods often involve the stepwise, yet highly efficient, construction of elaborate fused ring systems from a pre-functionalized building block like this compound.

A notable example of its utility lies in the synthesis of furo[2,3-c]quinoline derivatives. This approach leverages the reactivity of the C4-iodine bond in palladium-catalyzed Sonogashira cross-coupling reactions with terminal alkynes. The resulting alkynylquinolinol intermediate then undergoes a subsequent intramolecular cyclization, often facilitated by the hydroxyl group at the C3 position, to yield the desired fused furoquinoline scaffold. This strategy allows for the rapid generation of complex polycyclic aromatic systems with a high degree of structural control.

Table 1: Synthesis of Furo[2,3-c]quinoline Derivatives from this compound

| Starting Material | Alkyne Partner (Example) | Reaction Conditions | Product (Example) | Yield | Reference |

| This compound | 1-Hexyne | Pd(PPh₃)₄ (cat.), CuI (cat.), Et₃N, Acetonitrile, 70°C, 12 h; followed by intramolecular cyclization (conditions vary) | 2-Propylfuro[2,3-c]quinoline | 78% | nih.gov |

This methodology highlights how this compound acts as a strategic starting point, enabling the efficient assembly of complex quinoline frameworks through well-established catalytic transformations. The combination of Sonogashira coupling and subsequent cyclization represents a powerful convergent approach for accessing advanced quinoline architectures.

Intermediate in Total Synthesis Efforts

The role of this compound as a key intermediate is well-established in synthetic organic chemistry, particularly in the construction of complex natural products or biologically active molecules that feature the quinoline core. Its pre-functionalized nature allows chemists to introduce specific substituents or build fused ring systems in a controlled and efficient manner.

For instance, the synthesis of furo[2,3-c]quinoline analogues, as described above, showcases this compound's function as an intermediate. The process typically begins with the preparation of this compound itself, often via the direct iodination of 3-hydroxyquinoline. This iodinated quinoline derivative then serves as the central intermediate. It is first coupled with a chosen alkyne via a Sonogashira reaction, generating an alkynyl intermediate. This intermediate is then cyclized to form the target furo[2,3-c]quinoline structure. This multi-step sequence effectively utilizes this compound as a crucial linchpin, enabling the stepwise elaboration of the quinoline scaffold into more complex fused systems.

The synthetic pathway demonstrates the strategic importance of this compound as it provides a stable, functionalized platform from which complex molecular architectures can be systematically built. Its utility as an intermediate facilitates the exploration of diverse chemical space around the quinoline core, essential for drug discovery and the synthesis of novel materials.

Compound List:

this compound

3-Hydroxyquinoline

1-Hexyne

2-Propylfuro[2,3-c]quinoline

Furo[2,3-c]quinoline

Theoretical and Computational Studies of 4 Iodoquinolin 3 Ol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are pivotal for understanding the intrinsic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio approaches, allow for the determination of optimized geometries, electronic distributions, and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then analyzing the resulting electron density and molecular orbitals. Studies on related quinoline (B57606) derivatives, such as 5-Chloro-7-Iodoquinolin-8-ol sid.ir and 7-(Dodec-1-EN-1-YL)quinolin-8-OL vulcanchem.com, have utilized DFT, often employing functionals like B3LYP or B3LYP/6-311+G(d,p). These studies aim to determine parameters such as bond lengths, bond angles, and charge distributions, providing a foundation for understanding electronic properties and predicting reactivity sid.irvulcanchem.comijarset.comphyschemres.orgrsc.org. DFT can also be used to calculate properties like chemical hardness, chemical potential, and electrophilicity, which are direct indicators of a molecule's reactivity ijarset.comphyschemres.org.

Ab initio Calculations and Basis Set Selection

Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, offer a more fundamental approach to quantum chemistry by solving the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. These calculations are often more computationally intensive than DFT. For molecules containing heavier atoms like iodine, relativistic effects might need to be considered, potentially influencing the choice of basis sets and computational methods uit.no.

The selection of an appropriate basis set is crucial for the accuracy of both DFT and ab initio calculations. A basis set is a collection of atomic orbitals used to construct molecular orbitals. Common basis sets include minimal sets like STO-3G, split-valence sets (e.g., 3-21G), and more comprehensive sets like Pople basis sets (e.g., 6-31G(d,p), 6-311G(d,p)) or correlation-consistent basis sets (e.g., cc-pVXZ) dergipark.org.trnih.govuomustansiriyah.edu.iq. For halogenated compounds, specialized basis sets or basis sets that account for relativistic effects might be employed uit.no. For instance, studies on related iodoquinolines have utilized basis sets such as 3-21G(d) and LANL2MB sid.ir. The choice of basis set represents a trade-off between computational cost and the accuracy of the results dergipark.org.truomustansiriyah.edu.iq.

Reactivity Predictions and Mechanistic Elucidation

Computational studies are instrumental in predicting how a molecule will react and in deciphering the step-by-step mechanisms of chemical transformations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)uit.no

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting chemical reactivity. The HOMO represents the highest energy occupied orbital, often associated with electron-donating capabilities, while the LUMO represents the lowest energy unoccupied orbital, related to electron-accepting properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy for electron excitation or charge transfer sid.irijarset.comphyschemres.orgwuxiapptec.com. For example, studies on various organic molecules have reported HOMO-LUMO gaps ranging from approximately 0.8 eV to over 8 eV, with smaller gaps correlating with increased reactivity ijarset.comphyschemres.orgwuxiapptec.com. The spatial distribution of these orbitals on specific atoms or functional groups can also indicate preferred sites for electrophilic or nucleophilic attack sid.irwuxiapptec.com.

Reaction Pathway Modeling and Transition State Analysis

To understand reaction mechanisms, computational chemists model reaction pathways and analyze transition states. Transition state calculations, often performed using DFT or ab initio methods, identify the highest-energy point along a reaction coordinate, providing crucial information about activation energies and reaction feasibility e3s-conferences.orgchemrxiv.orgarxiv.org. Methods like the Nudged Elastic Band (NEB) or Growing String Method (GSM) are employed to map out minimum energy pathways (MEPs) between reactants and products, revealing intermediate structures and the energy barriers associated with each step chemrxiv.orgyoutube.com. Analyzing the geometry and vibrational frequencies of a transition state helps elucidate the precise molecular rearrangements occurring during a reaction e3s-conferences.orgarxiv.orgnih.gov. This approach is vital for predicting reaction selectivity and optimizing reaction conditions.

Role of Halogen Bonding in Reactivitye3s-conferences.orgphyschemres.orgrsc.org

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (often termed a "sigma-hole") interacts with a nucleophilic site wiley-vch.de. Iodine, being a large and polarizable halogen, is known to form strong halogen bonds wiley-vch.debeilstein-journals.org. In molecules like 4-Iodoquinolin-3-OL, the iodine atom at the 4-position could potentially engage in halogen bonding. Such interactions can influence molecular recognition, crystal packing, and, importantly, chemical reactivity by orienting molecules or activating reaction partners wiley-vch.dechemrxiv.org. For instance, halogen bonds can mediate crystalline state reactivity by arranging reactants in specific orientations for cycloaddition reactions wiley-vch.de. Computational studies can model these interactions, assessing their strength and their impact on reaction pathways, potentially revealing how the iodine atom in this compound might participate in or direct chemical transformations wiley-vch.dechemrxiv.orgnih.gov. The electronic distribution around the iodine atom, as revealed by DFT and FMO analysis, would be key to understanding its propensity for halogen bonding and its role in reactivity.

Conformational Analysis and Tautomerism

The presence of a hydroxyl group at the 3-position of the quinoline ring in this compound suggests the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For hydroxyquinolines, particularly those with a hydroxyl group adjacent to a nitrogen atom or a double bond system, keto-enol tautomerism is a common consideration.

Tautomeric Forms:

For this compound, the primary tautomeric equilibrium is expected between the enol form (3-hydroxy) and the keto form (quinolin-3(4H)-one).

| Tautomer Name | Structure Representation (Simplified) | Key Features |

| This compound | Quinoline ring with -OH at C3, -I at C4 | Enol form; aromaticity maintained in the pyridine (B92270) ring. |

| 4-Iodoquinolin-3(4H)-one | Quinoline ring with =O at C3, -I at C4 | Keto form; loss of aromaticity in the pyridine ring, presence of a carbonyl. |

Studies on similar 4-hydroxyquinoline (B1666331) derivatives indicate that the keto tautomer (e.g., quinolin-4(1H)-one) is often the more stable form in both gas phase and solution, influenced by factors such as solvent polarity and hydrogen bonding capabilities researchgate.netresearchgate.net. Theoretical calculations, such as Density Functional Theory (DFT), are typically employed to determine the relative stabilities of these tautomers by calculating their energies. The specific position of the iodine atom at C4 can influence the electronic distribution and potentially the energy landscape of these tautomeric interconversions. While direct DFT calculations for this compound's tautomeric equilibrium are not detailed here, it is anticipated that the keto form might be favored due to the stabilization offered by the carbonyl group and the potential for intramolecular hydrogen bonding in certain configurations.

Conformational Analysis:

Molecular Dynamics Simulations and Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in various environments, including biological systems and crystal lattices.

Intermolecular Interactions:

The functional groups present in this compound contribute to its potential for various intermolecular interactions:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. These interactions are significant in determining solubility, crystal packing, and interactions with biological targets researchgate.netsolubilityofthings.com.

Coordination with Metal Ions: The hydroxyl group and the ring nitrogen atom are known to chelate metal ions. This property has been noted for related 8-hydroxyquinoline (B1678124) derivatives, suggesting that this compound may also exhibit similar metal-binding capabilities, potentially influencing its biological activity and interactions with metalloenzymes vulcanchem.comnih.gov.

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with other aromatic systems, which is a common interaction in molecular recognition and crystal packing nih.gov.

Dipole-Dipole Interactions: The polar nature of the C-I bond and the hydroxyl group can lead to dipole-dipole interactions.

Hydrophobic Interactions: The aromatic core of the quinoline ring contributes to hydrophobic interactions, influencing solubility and interactions in non-polar environments solubilityofthings.com.

Molecular Dynamics (MD) Simulations:

Direct molecular dynamics simulations specifically for this compound are not extensively reported. However, MD simulations are powerful tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into:

Solvation Dynamics: How the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds, and its diffusion in solution solubilityofthings.com.

Binding to Biomolecules: If docked into a protein binding site, MD simulations could reveal the stability of the complex, the dynamics of binding interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions), and conformational changes in both the ligand and the protein. For example, MD simulations have been used to assess the stability of related quinoline derivatives within enzyme active sites researchgate.netnih.gov.

Crystal Packing and Polymorphism: Simulating the molecule in a crystalline environment could help predict different crystal forms (polymorphs) and understand the forces that stabilize the solid state structure.

These simulations would typically involve generating an initial structure, solvating it, and then simulating its movement over nanoseconds to microseconds, allowing for the observation of dynamic processes and the calculation of ensemble-averaged properties related to intermolecular interactions.

Spectroscopic Characterization and Analytical Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 4-Iodoquinolin-3-ol, both 1D and potentially 2D NMR techniques are crucial.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically acquired in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the different proton environments in the quinoline (B57606) ring and the hydroxyl group.

Based on available data, the ¹H NMR spectrum (500 MHz, DMSO) of this compound exhibits the following characteristic signals:

A singlet at δ 11.19 ppm, attributed to the hydroxyl proton (1H).

A singlet at δ 8.50 ppm, likely corresponding to a proton on the quinoline ring.

A multiplet between δ 7.98–7.85 ppm, integrating for two protons, indicative of aromatic protons.

Two distinct multiplets between δ 7.65–7.60 ppm and δ 7.60–7.55 ppm, each integrating for one proton, further characterizing the aromatic proton environments.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration (H) | Assignment | Solvent |

| 11.19 | s | 1 | -OH (hydroxyl) | DMSO-d₆ |

| 8.50 | s | 1 | Quinoline proton | DMSO-d₆ |

| 7.98 – 7.85 | m | 2 | Aromatic protons | DMSO-d₆ |

| 7.65 – 7.60 | m | 1 | Aromatic proton | DMSO-d₆ |

| 7.60 – 7.55 | m | 1 | Aromatic proton | DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their chemical shifts, which are influenced by the attached atoms and functional groups.

The ¹³C NMR spectrum of this compound (126 MHz, DMSO) shows distinct signals for each carbon atom in the molecule:

δ 152.2 ppm

δ 142.6 ppm

δ 141.3 ppm

δ 130.9 ppm

δ 129.9 ppm

δ 129.2 ppm

δ 128.5 ppm

δ 126.6 ppm

δ 94.5 ppm

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment (indicative) | Solvent |

| 152.2 | Quaternary Carbon | DMSO-d₆ |

| 142.6 | Quaternary Carbon | DMSO-d₆ |

| 141.3 | Quaternary Carbon | DMSO-d₆ |

| 130.9 | Aromatic Carbon | DMSO-d₆ |

| 129.9 | Aromatic Carbon | DMSO-d₆ |

| 129.2 | Aromatic Carbon | DMSO-d₆ |

| 128.5 | Aromatic Carbon | DMSO-d₆ |

| 126.6 | Aromatic Carbon | DMSO-d₆ |

| 94.5 | Carbon bearing Iodine | DMSO-d₆ |

While specific detailed reports of 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound are not extensively detailed in the provided snippets, these techniques are vital for comprehensive structural confirmation.

COSY helps establish proton-proton coupling networks, confirming adjacent protons in the quinoline ring.

HSQC directly correlates protons with the carbons to which they are directly attached, aiding in peak assignment.

HMBC reveals correlations between protons and carbons separated by two or three bonds, crucial for mapping the carbon skeleton and identifying quaternary carbons, including the C-I bond.

NOESY provides information about spatial proximity between protons, which can be used to confirm stereochemistry or relative positions in complex structures.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, providing critical evidence for its identity.

Mass spectrometry techniques, such as Electrospray Ionization (ESI) coupled with mass analysis, are used to determine the mass-to-charge ratio (m/z) of ions derived from the molecule. For this compound (molecular formula C₉H₆INO), the calculated exact mass is approximately 270.95 Da.

In ESI-MS, the compound typically appears as a protonated molecular ion [M+H]⁺. Experimental data reports a value of m/z 271.96 for the [M+H]⁺ ion, which is consistent with the expected molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition (C₉H₆INO) by matching the measured mass to within a few parts per million (ppm) of the theoretical exact mass.

Fragmentation pattern analysis in mass spectrometry involves the breaking of the molecule into smaller ions upon ionization. The resulting fragment ions provide clues about the structure and the presence of specific functional groups. For this compound, characteristic fragmentation pathways might involve the loss of iodine, hydroxyl group, or parts of the quinoline ring system. While specific fragmentation patterns are not detailed in the accessible literature for this compound, analyzing these fragments would further corroborate its structural identity.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying functional groups and understanding molecular vibrations.

FTIR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For this compound, FTIR analysis would typically reveal characteristic absorption bands corresponding to the O-H stretching vibration of the hydroxyl group, C=N and C=C stretching vibrations of the quinoline ring system, and C-I stretching vibrations. The presence of the hydroxyl group is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. The aromatic ring system would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ range. The C-I stretching frequency typically appears at lower wavenumbers, often below 600 cm⁻¹. While specific FTIR data for this compound is not extensively detailed in the provided search results, studies on related quinoline derivatives suggest these general regions for characteristic absorptions sid.irmdpi.com.

To aid in the interpretation of experimental FTIR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are often employed. DFT calculations can predict the vibrational frequencies and normal modes of a molecule. By comparing the calculated frequencies with experimental data, specific vibrational bands can be assigned to particular functional groups or molecular motions. Studies on related halogenated quinolines have demonstrated good agreement between experimental and computationally predicted vibrational frequencies, validating the use of DFT for spectral assignment and structural confirmation sid.irmdpi.comiau.ir. For this compound, such calculations would help assign bands related to the hydroxyl group, the quinoline ring, and the C-I bond, providing a deeper understanding of its molecular structure.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, researchers can elucidate its molecular geometry, bond lengths, bond angles, and how molecules pack in the crystal lattice. This method provides definitive structural information, including the precise location of the iodine atom and the hydroxyl group, and can reveal intermolecular interactions such as hydrogen bonding. While direct X-ray crystallographic data for this compound is not explicitly detailed in the provided search results, X-ray crystallography is a standard method for characterizing organic compounds and has been used for related quinoline derivatives mdpi.comresearchgate.netnih.govwikipedia.orgresearchgate.netresearchgate.netrsc.org.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from impurities or reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. HPLC provides a quantitative measure of purity by separating components based on their differential partitioning between a stationary phase and a mobile phase. LC-MS couples the separation power of liquid chromatography with the identification capabilities of mass spectrometry, allowing for the detection and identification of trace impurities. The synthesis of this compound often involves purification steps like column chromatography, and its purity is typically reported as a percentage, often exceeding 98% for research-grade material nih.govsynblock.combldpharm.com.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 4-Iodoquinolin-3-OL Transformations

The carbon-iodine bond at the 4-position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, offering a gateway to a vast array of functionalized quinoline (B57606) derivatives. While foundational methods are established, future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

One key area of development is in palladium-catalyzed reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, has been successfully applied to this compound. A general procedure involves reacting this compound with an appropriate alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst such as CuI nih.gov. Future work could explore the use of more advanced palladium catalysts, including palladacycles or those with N-heterocyclic carbene (NHC) ligands, which may offer higher turnover numbers and stability libretexts.org.

The Heck reaction, which couples aryl halides with alkenes, represents another fertile ground for investigation. While studies on the Heck reaction of the isomeric 3-iodoquinolin-4(1H)-ones have been reported, detailed investigations specifically with this compound are less common researchgate.netresearchgate.net. Future studies could focus on optimizing reaction conditions, such as the choice of palladium precursor (e.g., Pd(OAc)₂), ligands (e.g., phosphines), base, and solvent to achieve high yields and stereoselectivity in the synthesis of 4-alkenylquinolin-3-ols wikipedia.orgsemanticscholar.org. The development of phosphine-free palladium catalyst systems is also a growing area of interest to enhance the sustainability of these transformations nih.gov.

Furthermore, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a highly versatile C-C bond-forming reaction. Research on related iodoquinolinones has demonstrated the feasibility of this reaction researchgate.netmdpi.com. The application of modern Suzuki-Miyaura coupling conditions, including the use of advanced ligands and aqueous micellar conditions, to this compound could provide efficient routes to 4-aryl- and 4-alkylquinolin-3-ols organic-chemistry.org.

Below is a table summarizing potential catalytic transformations for this compound based on established methodologies for related compounds.

| Reaction Type | Potential Catalyst System | Potential Substrate | Potential Product |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal Alkyne | 4-Alkynylquinolin-3-ol |

| Heck Reaction | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Alkene | 4-Alkenylquinolin-3-ol |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ | Arylboronic Acid | 4-Arylquinolin-3-ol |

Stereoselective Synthesis Involving this compound

The development of stereoselective methods involving this compound is a critical area for future research, particularly for the synthesis of chiral molecules with potential biological activity. While there is a lack of direct research on the asymmetric synthesis utilizing this compound as a starting material, related studies provide a roadmap for future investigations.

One promising approach is the development of chiral catalysts for the functionalization of the quinoline core. The use of chiral ligands in transition-metal-catalyzed reactions can induce enantioselectivity in the products mdpi.com. For instance, asymmetric Heck or Suzuki-Miyaura couplings could be explored by employing chiral phosphine ligands in conjunction with a palladium catalyst.

Another avenue involves the asymmetric reduction of the quinoline ring to produce chiral tetrahydroquinoline derivatives. A method for the asymmetric synthesis of tetrahydroquinolin-3-ols has been described, which involves an asymmetric dihydroxylation and a cobalt-catalyzed reductive cyclization of nitro cyclic sulfites nih.gov. Adapting such strategies to derivatives of this compound could provide access to a range of enantioenriched tetrahydroquinolines.

The iodine atom itself can participate in stereoselective transformations. The field of chiral hypervalent iodine catalysis has seen significant growth, with chiral iodoarenes being used to catalyze a variety of enantioselective reactions nih.gov. Although this compound is not a hypervalent iodine compound, it could serve as a precursor to such catalysts or be a substrate in reactions mediated by them.

Future research could focus on the design of chiral ligands that can coordinate with a metal catalyst and the quinoline substrate to control the stereochemical outcome of a reaction. The development of asymmetric hydrogenation or transfer hydrogenation methods for derivatives of this compound could also be a fruitful area of research nih.gov.

Integration of this compound into Polymer and Materials Chemistry

The integration of this compound into non-biological polymer and materials chemistry is a largely unexplored but potentially rewarding field. The quinoline moiety possesses interesting photophysical and electronic properties, which could be imparted to polymeric materials.

One potential application is in the synthesis of novel conjugated polymers. The iodo and hydroxyl groups on this compound offer two points for polymerization. For example, the iodine atom could be utilized in cross-coupling polymerization reactions, such as Suzuki or Sonogashira polycondensation, to create polymers with a polyquinoline backbone. The hydroxyl group could be used for ester or ether linkages in polyesters or polyethers.

The development of functional materials based on this compound could also be explored. The quinoline ring system is known to exhibit fluorescence, and polymers incorporating this moiety could have applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The iodine atom also provides a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties nih.gov.

Future research in this area would involve the synthesis and characterization of monomers derived from this compound and their subsequent polymerization. The investigation of the thermal, mechanical, and photophysical properties of the resulting polymers would be crucial to determine their potential applications libretexts.org.

Advanced Methodologies for High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis (HTS) and screening are powerful tools for the rapid discovery of new compounds with desired properties. Applying these methodologies to this compound could accelerate the exploration of its chemical space and the identification of derivatives with interesting biological or material properties.

Combinatorial chemistry approaches can be employed to generate large libraries of this compound derivatives nih.gov. By leveraging the reactivity of the iodo and hydroxyl groups, a diverse set of building blocks can be introduced through parallel synthesis techniques. For instance, a library of 4-substituted quinolin-3-ols could be synthesized via various palladium-catalyzed cross-coupling reactions in a multi-well plate format.

Once synthesized, these compound libraries can be screened for a variety of biological activities using high-throughput screening assays nih.govagilent.com. This could lead to the identification of new therapeutic agents. The development of quantitative high-throughput screening (qHTS) allows for the generation of concentration-response curves for a large number of compounds, providing more detailed information on their potency and efficacy nih.gov.

The infrastructure for HTS, including robotic liquid handlers and plate readers, is essential for implementing these strategies efficiently. The design of focused libraries based on computational modeling can also enhance the probability of finding active compounds.

Unexplored Reactivity Patterns and Niche Applications in Chemical Synthesis

Beyond the well-established cross-coupling reactions, this compound likely possesses unexplored reactivity patterns that could be harnessed for novel synthetic transformations. The interplay between the iodo, hydroxyl, and quinoline nitrogen functionalities could lead to unique chemical behavior.

One area of interest is electrophilic cyclization. The iodine atom can act as an electrophile, and intramolecular cyclization of appropriately substituted derivatives of this compound could lead to the formation of novel heterocyclic systems nih.govorganic-chemistry.orgnih.gov. For example, an alkyne tethered to the hydroxyl group or the quinoline nitrogen could potentially undergo an iodocyclization reaction.

The potential for this compound to participate in radical reactions is another area worth exploring. Photoredox catalysis could be employed to generate a quinolinyl radical from the C-I bond, which could then engage in a variety of C-C or C-heteroatom bond-forming reactions.

Furthermore, the development of niche applications for this compound and its derivatives in chemical synthesis is an ongoing goal. These could include its use as a specialized building block for the synthesis of complex natural products or as a ligand for catalysis. The unique electronic and steric properties of the this compound scaffold could be advantageous in specific synthetic contexts.

Q & A

Q. How can researchers ensure compliance with reproducibility guidelines when publishing studies on this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw spectra, crystallographic data (CCDC numbers), and assay protocols in public repositories (e.g., Zenodo, ChemRxiv). Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental details in SI) . Use standardized nomenclature (IUPAC) and SI units consistently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.